molecular formula C8H18ClNO B6164916 4-(1-methoxyethyl)piperidine hydrochloride CAS No. 2680543-04-6

4-(1-methoxyethyl)piperidine hydrochloride

Cat. No.: B6164916
CAS No.: 2680543-04-6
M. Wt: 179.7
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methoxyethyl group attached to the piperidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 1-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification systems ensures high yield and purity of the final product. The process may also involve the use of automated systems for monitoring and controlling reaction parameters to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-methoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1-methoxyethyl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-methoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyethyl)piperidine hydrochloride
  • 4-(3-methoxypropyl)piperidine hydrochloride
  • 4-(1-ethoxyethyl)piperidine hydrochloride

Uniqueness

4-(1-methoxyethyl)piperidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and synthesis.

Properties

CAS No.

2680543-04-6

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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